3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
説明
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a 4-methoxy-2-methylphenyl carboxamide at position 4. The compound’s molecular formula is C₁₈H₁₈N₆O₂ (inferred from analogous structures in and ).
特性
IUPAC Name |
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-9-12(24-2)5-6-13(10)18-17(23)14-7-8-15-19-20-16(11-3-4-11)22(15)21-14/h5-9,11H,3-4H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHUDVPRWLFBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine core is highly modifiable, with substituents significantly influencing bioactivity. Below is a comparison with key analogs:
Key Observations:
- Cyclopropyl vs. Methyl Substituents: The 3-cyclopropyl group in the target compound may enhance metabolic stability compared to 3-methyl analogs (e.g., compound 7). Cyclopropane’s ring strain and lipophilicity could improve membrane permeability.
- In contrast, piperidine-carboxamide derivatives (e.g., STOCK6S-67388) show bromodomain inhibition.
- Antimicrobial vs. Antiproliferative Activity: Phenyl-substituted analogs (e.g., 6b) exhibit antibacterial activity, while esterified triazolopyridazines (e.g., derivatives) lose thrombin inhibition but gain antiproliferative effects.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW): The target compound’s MW (~354.4 g/mol) is comparable to analogs like BE94190 (337.33 g/mol) but lower than piperidine-linked derivatives (e.g., STOCK6S-67388, MW ~430 g/mol).
- Synthetic Accessibility: The target compound can be synthesized via peptide coupling (e.g., HATU-mediated amidation, as in ), similar to intermediates like 32a.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
